molecular formula C16H12ClN3O2 B10984890 7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10984890
M. Wt: 313.74 g/mol
InChI Key: QMKYVGLYRVVGCK-UHFFFAOYSA-N
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Description

7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chloro substituent at the 7th position, a pyridin-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis often begins with 7-chloroquinoline.

    Formation of Intermediate: The 7-chloroquinoline undergoes a Friedländer synthesis, where it reacts with an appropriate aldehyde and ketone to form a quinoline derivative.

    Introduction of Pyridin-2-ylmethyl Group: The intermediate is then reacted with pyridin-2-ylmethylamine under suitable conditions to introduce the pyridin-2-ylmethyl group.

    Formation of Carboxamide: Finally, the compound is treated with a carboxylating agent to form the carboxamide group at the 3rd position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its potential to inhibit specific enzymes or pathways in microbial and cancer cells.

Medicine

In medicine, 7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs targeting infectious diseases or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pyridin-2-ylmethyl group and the carboxamide moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-3-carboxamide: Another quinoline derivative with a carboxamide group but lacking the pyridin-2-ylmethyl group.

    7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Similar structure but without the pyridin-2-ylmethyl group.

Uniqueness

The presence of the pyridin-2-ylmethyl group in 7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide distinguishes it from other quinoline derivatives. This group enhances its binding properties and potentially its biological activity, making it a unique compound for further research and development.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

7-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-10-4-5-12-14(7-10)19-9-13(15(12)21)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22)

InChI Key

QMKYVGLYRVVGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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